Terresterone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Terresterone A is a natural product found in Thelephora terrestris with data available.

Aplicaciones Científicas De Investigación

Endocrine System Effects

Terresterone A, found in Tribulus terrestris, has been studied for its effects on the endocrine system. Research indicates that it does not stimulate androgen-sensitive tissues like the prostate and seminal vesicle in both intact and castrated male rats, suggesting a lack of androgenic activity. However, it may have a positive effect on rat sperm production without altering circulating androgen levels (Martino-Andrade et al., 2010). In another study, significant increases in testosterone and other hormones were observed in primates and rabbits after administration of Tribulus terrestris extract, indicating potential usefulness in managing erectile dysfunction (Gauthaman & Adaikan, 2008).

Cytotoxic and Embryotoxic Effects

A study on new sesterterpenoids, including terretonins derived from Aspergillus ustus, showed that these compounds were tested for cytotoxic and embryotoxic effects using sperm and developing embryos of the sea urchin Strongylocentrotus intermedius and human cancer cells (Oleinikova et al., 2016).

Reproductive System Enhancement

Terresterone A has been evaluated for its role in reproductive system enhancement. In one study, Tribulus terrestris extract showed good aphrodisiac properties in castrated rats, indicated by improvements in sexual behavior and increased serum testosterone levels (Tyagi et al., 2008). Another study suggested that Tribulus terrestris possesses antioxidant activity and enhances the reproductive system, evidenced by improved sperm characteristics and sex hormone levels in male Wistar rats exposed to a toxicant (Sharma et al., 2013).

Diabetes Management

Research has also investigated the protective effects of Tribulus terrestris in diabetes. A study found that it significantly decreased levels of certain enzymes and reduced malondialdehyde levels in the liver, indicating potential protective effects against oxidative stress in diabetes mellitus (Amin et al., 2006).

Sexual Dysfunction Treatment

In a clinical study, Tribulus terrestris extract showed significant improvement in sexual function in women with sexual dysfunction. The study highlighted its safety and effectiveness in treating female sexual dysfunction (Gama et al., 2014).

Phytochemical Properties

A study on the phytochemical properties of Tribulus terrestris revealed its potential for cytotoxic and antimicrobial applications. The presence of various bioactive components like siloxane derivatives and phytosterol indicates potential uses in medicine (Khalid et al., 2022).

Propiedades

Nombre del producto |

Terresterone A |

|---|---|

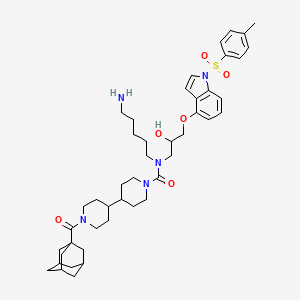

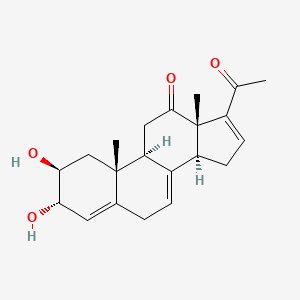

Fórmula molecular |

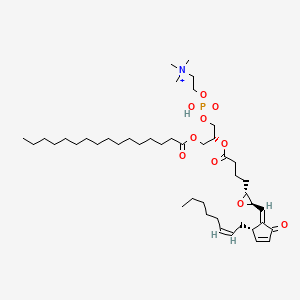

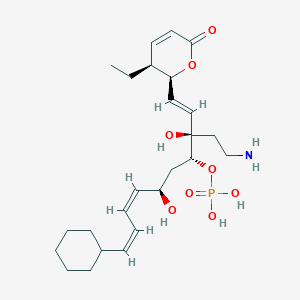

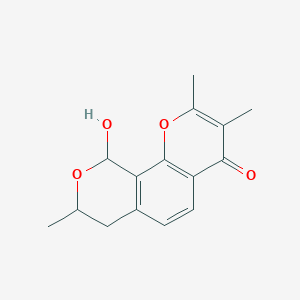

C21H26O4 |

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

(2S,3S,9S,10R,13S,14S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,6,9,11,14,15-octahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C21H26O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-18,23-24H,4,7,9-10H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1 |

Clave InChI |

BYQIJKZHMIZGDV-JPRZGNOKSA-N |

SMILES isomérico |

CC(=O)C1=CC[C@@H]2[C@@]1(C(=O)C[C@H]3C2=CCC4=C[C@@H]([C@H](C[C@]34C)O)O)C |

SMILES canónico |

CC(=O)C1=CCC2C1(C(=O)CC3C2=CCC4=CC(C(CC34C)O)O)C |

Sinónimos |

2beta,3alpha-dihydroxypregna-4,7,16-trien-12,20-dione terresterone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.